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Cyclohexane carbothioic acid hydrazide

Cat. No.: B8574885
M. Wt: 158.27 g/mol
InChI Key: PVVCWTJNTVUDMC-UHFFFAOYSA-N
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Description

Contextualization within Hydrazide Chemistry and its Significance

Hydrazides are a class of organic compounds characterized by the functional group (-C(=O)NHNH₂). They are derivatives of carboxylic acids where the hydroxyl group is replaced by a hydrazine (B178648) group. wisdomlib.orgontosight.ai Hydrazide chemistry is a cornerstone of modern organic and medicinal chemistry due to the versatility of this functional group. ontosight.ai

Hydrazides serve as crucial intermediates or synthons for the synthesis of a wide array of heterocyclic compounds, such as oxadiazoles, pyrazoles, triazoles, and thiadiazoles. wisdomlib.orgmdpi.com These heterocyclic structures are prevalent in many biologically active molecules. The reactivity of the terminal amine group in hydrazides allows for condensation reactions with aldehydes and ketones to form hydrazones, which are themselves important intermediates and possess a range of biological activities. mdpi.com The ability of hydrazides to act as precursors for diverse molecular scaffolds underscores their significance in drug discovery, agrochemicals, and the development of dyes and polymers. mdpi.commdpi.com

Overview of Thiocarboxylic Acid Derivatives

Thiocarboxylic acid derivatives are organosulfur compounds in which a sulfur atom replaces one of the oxygen atoms in a carboxylic acid functional group. wikipedia.org They can exist in two tautomeric forms: the S-acid or thiol form (RC(=O)SH) and the O-acid or thione form (RC(=S)OH). wikipedia.org The thiol form is generally more common and stable. Thiocarboxylic acids are noted for being significantly more acidic than their corresponding carboxylic acid analogues. wikipedia.org

These sulfur-containing compounds are valuable and versatile building blocks in organic synthesis. nyu.edu They are used in the synthesis of various sulfur-containing heterocycles and have found applications in total synthesis and peptide chemistry. nyu.edudigitellinc.com The unique reactivity of the C-S bond allows for transformations that are not possible with their oxygen-based counterparts, making them useful precursors for a variety of functional groups. digitellinc.com Cyclohexane (B81311) carbothioic acid hydrazide is a derivative related to the thione form, where the hydroxyl group is replaced by a hydrazide moiety, forming a thiohydrazide.

Scope and Research Significance of Cyclohexane Carbothioic Acid Hydrazide in Chemical Synthesis and Materials Science

The research significance of this compound lies in its potential as a multifunctional building block. By combining the reactive properties of a thio-functional group and a hydrazide, it offers unique synthetic possibilities.

In Chemical Synthesis: The primary role of this compound in synthesis is as a precursor for more complex molecules, particularly sulfur-containing heterocycles. The hydrazide moiety can readily react with various electrophiles. For instance, condensation with aldehydes or ketones would yield N-acylthiohydrazones, which are versatile intermediates. The presence of the sulfur atom facilitates cyclization reactions that are distinct from standard hydrazides, enabling the synthesis of heterocycles like thiadiazoles and related structures. Thiocarbohydrazide derivatives, which share the core thiohydrazide functionality, are well-regarded for their utility in constructing these types of heterocyclic systems. fit.edu

In Materials Science: In the realm of materials science, molecules containing hydrazide groups are utilized in the formation of advanced polymers and functional materials. For example, hydrazides can react with aldehydes to form hydrazone linkages, which are used to construct Covalent Organic Frameworks (COFs). taylorandfrancis.com These materials are crystalline, porous polymers with applications in gas storage, catalysis, and sensing. The incorporation of a sulfur atom via this compound could impart novel properties to such materials, including enhanced thermal stability, different electronic characteristics, or the ability to coordinate with heavy metals, making them potentially useful for environmental remediation or as components in electronic devices. The bulky, non-planar cyclohexane group can also influence the packing and morphology of resulting polymers or molecular assemblies.

Data Tables

Table 1: Calculated Properties of this compound

Property Value
Molecular Formula C₇H₁₄N₂S
Molecular Weight 158.27 g/mol
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

| Topological Polar Surface Area | 64.2 Ų |

Note: These properties are calculated based on the chemical structure and have not been experimentally verified in published literature.

Table 2: Potential Synthetic Utility of Functional Groups

Functional Group Type of Reaction Potential Product Class
Hydrazide (-CSNHNH₂) Moiety Condensation with Aldehydes/Ketones Thiohydrazones
Cyclization with Carbon Disulfide Thiadiazole derivatives
Acylation Diacylthiohydrazide derivatives
Cyclohexane Ring Conformational Control Influences stereochemistry of products

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2S B8574885 Cyclohexane carbothioic acid hydrazide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N2S

Molecular Weight

158.27 g/mol

IUPAC Name

cyclohexanecarbothiohydrazide

InChI

InChI=1S/C7H14N2S/c8-9-7(10)6-4-2-1-3-5-6/h6H,1-5,8H2,(H,9,10)

InChI Key

PVVCWTJNTVUDMC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=S)NN

Origin of Product

United States

Synthetic Methodologies for Cyclohexane Carbothioic Acid Hydrazide and Analogues

Conventional Synthetic Routes

Traditional laboratory synthesis relies on well-established reactions, often involving stepwise procedures with extended reaction times.

Reactions from Carboxylic Acids and Hydrazine (B178648) for Hydrazide Formation

The direct conversion of carboxylic acids to hydrazides is a possible but less common route compared to the hydrazinolysis of esters. This transformation typically requires activation of the carboxylic acid. One method involves the use of coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitates the reaction between the carboxylic acid and hydrazine at room temperature in a solvent like dichloromethane rjptonline.org. The use of DCC as a drying and activating agent can lead to good yields rjptonline.org. Another approach is the direct reaction of carboxylic acids with hydrazine hydrate under solvent-free grinding conditions, presenting a more environmentally friendly option rjptonline.org. However, these direct methods can sometimes result in lower yields or require more complex purification procedures compared to ester-based routes researchgate.net.

Synthesis via Ester Precursors and Hydrazinolysis

The most standard and widely used method for preparing carboxylic acid hydrazides is the hydrazinolysis of their corresponding esters. researchgate.netacs.org This two-step process begins with the esterification of the parent carboxylic acid, such as cyclohexanecarboxylic acid, to form an alkyl ester, typically a methyl or ethyl ester.

The subsequent hydrazinolysis involves reacting the ester with hydrazine hydrate, often in an alcoholic solvent like ethanol or methanol. nih.govnih.govresearchgate.netresearchgate.net The reaction mixture is typically heated under reflux for several hours. nih.govresearchgate.net Upon cooling, the hydrazide product often precipitates from the solution as a solid and can be isolated by simple filtration. researchgate.net This method is generally high-yielding and provides a pure product. researchgate.netresearchgate.net For instance, fatty acid hydrazides are prepared by refluxing a solution of the corresponding fatty acid esters with hydrazine hydrate in ethanol for 3 to 4 hours nih.gov.

Parameter Typical Conditions Notes
Reactants Alkyl Cyclohexanecarboxylate, Hydrazine HydrateMethyl or ethyl esters are commonly used. researchgate.net
Solvent Ethanol or Methanol96% ethanol is often sufficient. researchgate.net
Temperature Reflux (approx. 70-80 °C)Heating is required to drive the reaction. nih.govresearchgate.net
Reaction Time 1.5 - 12 hoursMonitored by Thin-Layer Chromatography (TLC). researchgate.netnih.gov
Work-up Cooling and filtrationThe product often crystallizes upon cooling. researchgate.net

Approaches for Introducing the Thiocarbonyl Moiety into Hydrazides

The conversion of the carbonyl group of a hydrazide to a thiocarbonyl group (thionation or thiocarbonylation) is the final step in producing Cyclohexane (B81311) carbothioic acid hydrazide. This transformation is most commonly achieved using phosphorus- and sulfur-containing reagents.

The most prominent thionating agent is 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, widely known as Lawesson's Reagent (LR). organic-chemistry.orgwikipedia.org LR is effective for the thionation of amides and related carbonyl compounds, including hydrazides. organic-chemistry.orgnih.gov The reaction is typically performed by refluxing the hydrazide with LR in an anhydrous solvent such as toluene or dioxane. mdpi.com The driving force for the reaction is the formation of a stable P=O bond in the byproducts. organic-chemistry.org

Another classical reagent is Phosphorus Pentasulfide (P₄S₁₀). nih.govmdpi.com While effective, reactions with P₄S₁₀ often require higher temperatures and a larger excess of the reagent compared to LR. organic-chemistry.org To improve its utility, P₄S₁₀ can be used in combination with other reagents. For example, a combination of P₄S₁₀ and hexamethyldisiloxane (HMDO) efficiently converts amides to thioamides with the advantage of a simpler hydrolytic workup to remove byproducts. audreyli.comnih.gov Similarly, using Al₂O₃-supported P₄S₁₀ in refluxing dioxane provides an effective method for thionation, with yields ranging from 62–93% and simplified purification. ingentaconnect.combenthamdirect.com

Thionating Agent Typical Conditions Advantages/Disadvantages
Lawesson's Reagent (LR) Reflux in anhydrous toluene or dioxaneMilder conditions than P₄S₁₀, good yields. organic-chemistry.org Byproducts can require chromatography for removal. audreyli.comingentaconnect.com
Phosphorus Pentasulfide (P₄S₁₀) Reflux in high-boiling solvents (e.g., xylene, pyridine)Inexpensive. ingentaconnect.com Often requires higher temperatures and excess reagent. organic-chemistry.orgmdpi.com
P₄S₁₀ / Hexamethyldisiloxane (HMDO) Refluxing tolueneComparable or superior yields to LR; simple hydrolytic workup. audreyli.comnih.gov
P₄S₁₀ / Al₂O₃ Reflux in anhydrous dioxaneInexpensive reagents; simple hydrolytic workup. ingentaconnect.combenthamdirect.com

Advanced and Green Synthesis Approaches

To address the limitations of conventional methods, such as long reaction times and the use of hazardous reagents, advanced and green synthetic approaches have been developed for the synthesis of hydrazides.

Continuous Flow Processes for Hydrazide Synthesis

Continuous flow chemistry offers a scalable, safe, and efficient alternative to batch synthesis for producing acid hydrazides. osti.govacs.orgresearchgate.net A methodology has been developed for synthesizing acid hydrazides from their corresponding carboxylic acids using a two-module continuous flow system. osti.govacs.org

Parameter Continuous Flow Conditions
System Two-module flow reactor (Esterification + Hydrazinolysis)
Residence Time 13 - 25 minutes
Temperature 125 - 135 °C (Hydrazinolysis coil) acs.orgacs.org
Yield 65 - 91% osti.govacs.org
Advantages Scalable, rapid, improved safety, controlled conditions osti.govresearchgate.net

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful green chemistry tool for accelerating the formation of acid hydrazides. japtronline.comneliti.com This technique can dramatically reduce reaction times from hours to mere minutes. nih.gov

In a significant advancement, a one-step synthesis of acid hydrazides directly from carboxylic acids using microwave irradiation has been developed, completely bypassing the need for a separate esterification step. neliti.comjaptronline.com For example, various fenamic acid hydrazides were synthesized in 4-12 minutes with yields of 82-96% under solvent-free conditions, a substantial improvement over the conventional two-step method which requires many hours. nih.gov Similarly, the hydrazides of Diclofenac and Mefenamic acid were obtained in just 3 minutes with yields of 86.7% and 65.5%, respectively. japtronline.comneliti.com This method is simpler, more time-efficient, and often provides higher yields compared to conventional heating. nih.govjaptronline.comneliti.com

Electrochemical Synthesis in Related Chemical Systems

While direct electrochemical synthesis routes for cyclohexane carbothioic acid hydrazide are not extensively documented in the literature, the principles of electrosynthesis have been successfully applied to structurally related compounds and for the formation of crucial carbon-sulfur (C–S) bonds. These methodologies offer green and efficient alternatives to conventional synthetic methods, often avoiding harsh reagents and reaction conditions. This section reviews the electrochemical approaches used in the synthesis of related thiohydrazide and thiosemicarbazide (B42300) derivatives, as well as the electrochemical construction of C–S bonds, which are fundamental to the synthesis of the target compound.

Electrochemical methods provide a powerful tool for oxidative cyclization and cross-coupling reactions. For instance, an environmentally friendly electrochemical protocol has been developed for the synthesis of 2-amino-1,3,4-thiadiazoles from isothiocyanates and hydrazones. This method proceeds under mild, metal-free, and exogenous oxidant-free conditions. The reaction involves a tandem addition and chemoselective C–S coupling sequence, where the hydrogenated 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) catalyst is oxidized at the anode, rather than the thiosemicarbazide intermediate rsc.org.

The electrochemical oxidation of thiosemicarbazide itself has been studied, revealing a two-step process in aqueous solutions. The initial step involves a four-electron exchange, followed by an eight-electron exchange in the second step chempap.org. Such studies on the electrochemical behavior of the thiosemicarbazide core are crucial for designing synthetic pathways for more complex derivatives.

Furthermore, the electrochemical formation of C–S bonds is a key strategy that can be applied to the synthesis of thiohydrazides. Electrosynthesis allows for the direct use of electrons as a "traceless" reagent, replacing traditional oxidants and reductants. This approach has been utilized in the oxidative cross-coupling of vinyl azides with thiophenols and in the construction of C–S bonds through thiol activation strategies researchgate.net. The ability to fine-tune the oxidative potential is a significant advantage of electrosynthesis, providing a high degree of control over the reaction.

Recent advancements have also demonstrated the electrochemical coupling of abundant and inexpensive building blocks like CO2 and sulfite (SO32−) to form C–S bonds on copper-based heterogeneous catalysts. This process involves the nucleophilic attack of the sulfite ion on an electrophilic intermediate generated from the reduction of CO2 bohrium.comchemrxiv.orgresearchgate.netsciengine.com. While not directly applicable to the synthesis of this compound, this demonstrates the potential of electrochemical methods in forming the foundational bonds of sulfur-containing organic molecules from simple precursors.

The following table summarizes the key findings from studies on the electrochemical synthesis of related compounds, highlighting the reaction conditions and outcomes.

Product ClassStarting MaterialsElectrode MaterialsElectrolyte/MediatorKey FindingsReference
2-Amino-1,3,4-thiadiazolesIsothiocyanates, HydrazonesGraphite rod (anode), Platinum plate (cathode)n-Bu4NI, DDQ (catalyst)Mild, metal-free, and exogenous oxidant-free synthesis via tandem addition/C–S coupling. rsc.org
Thiazolo[4,5-c]quinolines3-Quinolinamine derivativesReticulated vitreous carbon (anode), Platinum plate (cathode)n-Bu4NBF4Efficient access to pharmaceutical intermediates through electrochemical cyclization. researchgate.net
Vinyl thiocyanatesCinnamic acids, NH4SCNNot specifiedCH3COONH4, NaHCO3Decarboxylative coupling reaction under constant current in an undivided cell. researchgate.net
C–S bond containing speciesCO2, SO32-Copper-based heterogeneous catalystsNot specifiedFormation of hydroxymethanesulfonate, sulfoacetate, and methanesulfonate via electrocatalytic C–S coupling. bohrium.comchemrxiv.orgresearchgate.netsciengine.com

These examples underscore the versatility and potential of electrochemical methods in the synthesis of complex sulfur-containing molecules. The principles demonstrated in these related systems could inform the future development of a direct and sustainable electrochemical synthesis for this compound and its analogues.

Chemical Reactivity and Transformational Chemistry of Cyclohexane Carbothioic Acid Hydrazide

Reactions at the Hydrazide Functional Group

The hydrazide moiety of Cyclohexane (B81311) carbothioic acid hydrazide is a rich hub of chemical reactivity, serving as a versatile precursor for a wide array of derivatives through condensation, cyclization, and acylation reactions.

The terminal nitrogen atom of the hydrazide group in Cyclohexane carbothioic acid hydrazide acts as a potent nucleophile, readily reacting with the electrophilic carbon of aldehydes and ketones. This condensation reaction, typically catalyzed by a few drops of acid, results in the formation of N-substituted hydrazones, a class of compounds also known as Schiff bases. ijacskros.comresearchgate.net The reaction proceeds via a carbinolamine intermediate which subsequently dehydrates to form the stable C=N double bond characteristic of a hydrazone. ijacskros.comchemtube3d.com

The general mechanism involves the nucleophilic attack of the primary amine of the hydrazide on the carbonyl carbon, followed by a proton transfer and elimination of a water molecule to yield the final hydrazone product. libretexts.org These reactions are fundamental in synthetic chemistry, providing a pathway to a diverse range of molecular architectures. nih.gov

Carbonyl CompoundReactant StructureProduct (Schiff Base/Hydrazone)Product Structure
BenzaldehydeC₆H₅CHON'-(phenylmethylene)cyclohexanecarbothiohydrazideC₁₄H₁₈N₂S
Acetone(CH₃)₂CON'-(propan-2-ylidene)cyclohexanecarbothiohydrazideC₁₀H₁₈N₂S
CyclohexanoneC₆H₁₀ON'-(cyclohexylidene)cyclohexanecarbothiohydrazideC₁₃H₂₂N₂S

This table illustrates the formation of various Schiff bases/hydrazones from the condensation reaction of this compound with different carbonyl compounds.

This compound is an excellent starting material for the synthesis of five-membered heterocyclic rings such as thiadiazoles, oxadiazoles, and triazoles. These reactions leverage the nucleophilicity of the hydrazide nitrogens and the sulfur atom.

1,3,4-Oxadiazoles: A common route to 2,5-disubstituted 1,3,4-oxadiazoles involves the acylation of the hydrazide followed by cyclodehydration. nih.govbiointerfaceresearch.com The initial hydrazide can be reacted with an acid chloride or carboxylic acid to form a 1,2-diacylhydrazine intermediate. This intermediate is then cyclized using a variety of dehydrating agents like phosphorus oxychloride, thionyl chloride, or polyphosphoric acid to yield the oxadiazole ring. nih.gov Another pathway is the oxidative cyclization of hydrazones (formed as in 3.1.1) using reagents such as bromine in acetic acid. biointerfaceresearch.com

1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazoles can be achieved by reacting the hydrazide with carbon disulfide in an alkaline medium, which upon acidification, yields the corresponding thiol derivative. Alternatively, reaction with thiourea (B124793) or related compounds can also lead to the formation of the thiadiazole scaffold.

1,2,4-Triazoles: The formation of the 1,2,4-triazole (B32235) ring often begins with the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. nih.gov This intermediate can then undergo cyclization under alkaline conditions to afford the triazole-thiol derivative. nih.govnih.gov

Target HeterocycleKey ReagentsGeneral Reaction Pathway
1,3,4-OxadiazoleAcyl Chlorides, Phosphorus Oxychloride (POCl₃)Acylation of hydrazide to diacylhydrazine, followed by cyclodehydration. nih.govrsc.org
1,3,4-ThiadiazoleCarbon Disulfide (CS₂), AlkaliReaction with CS₂ followed by intramolecular cyclization.
1,2,4-TriazolePhenyl Isothiocyanate, Sodium Hydroxide (NaOH)Formation of a thiosemicarbazide intermediate, then base-catalyzed cyclization. nih.gov

This table summarizes common synthetic routes to key heterocyclic systems starting from this compound.

The hydrazide functional group can undergo acylation to form more complex amide structures. This reaction is a cornerstone of peptide synthesis where hydrazides serve as important intermediates for the azide (B81097) coupling method. nih.gov Acylation can occur with various reagents, including acid chlorides, anhydrides, and carboxylic acids activated by coupling agents. sci-hub.se

When using carboxylic acids, coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), are employed to facilitate amide bond formation. nih.govgrowingscience.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the hydrazide. It has been noted that when using acids like acetic or formic acid during azide formation, partial acylation of the hydrazide can occur as a side reaction. nih.gov

Acylating Agent / MethodReagentsProduct Type
Acid ChlorideAcetyl Chloride, BaseN'-acetyl-cyclohexanecarbothiohydrazide
AnhydrideAcetic AnhydrideN'-acetyl-cyclohexanecarbothiohydrazide
Amide CouplingCarboxylic Acid, EDC, HOBtN'-acyl-cyclohexanecarbothiohydrazide

This table outlines different methods for the acylation of this compound.

Stereochemical Considerations and Conformational Analysis

The cyclohexane ring is not planar and its conformational dynamics play a critical role in the reactivity of its derivatives. utexas.edu

The most stable conformation of the cyclohexane ring is the "chair" form, which minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles (109.5°) and staggering all adjacent C-H bonds. libretexts.orgsparknotes.com Cyclohexane also exists in other, higher-energy conformations such as the "boat," "twist-boat," and "half-chair" forms. youtube.com

ConformationRelative Energy (kcal/mol)Key Strain Features
Chair0Strain-free
Twist-Boat5.5Reduced torsional and steric strain compared to boat
Boat6.9Torsional strain from eclipsed bonds; steric strain (flagpole interactions)
Half-Chair10.8Significant angle and torsional strain; transition state for ring flip

This table compares the relative energies and strain features of the principal conformations of the cyclohexane ring.

The spatial arrangement of substituents on the cyclohexane ring significantly influences reaction rates and product distributions. weebly.com Substituents on a chair conformation can occupy two distinct positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the periphery of the ring). sparknotes.com

Generally, a substituent is more stable in the equatorial position to minimize steric interactions with other axial groups (specifically, 1,3-diaxial interactions). spcmc.ac.in For the carbothioic acid hydrazide group, the equilibrium between the axial and equatorial conformers will be heavily influenced by its steric bulk.

The orientation of the functional group (axial vs. equatorial) directly impacts its accessibility to reagents and the stereoelectronic environment of the reaction. spcmc.ac.in For instance, an equatorially substituted group is typically more sterically accessible than an axially substituted one. The stereochemistry of the ring can dictate the stereochemistry of the products formed. weebly.com Studies on related cyclohexane systems have shown that the geometric relationship between substituents (e.g., cis vs. trans) can lead to dramatically different reactivities, a phenomenon attributed to the distinct dynamic behaviors and the probability of adopting a reactive conformation. nih.govacs.org This highlights that a deep understanding of the relationship between molecular motion and geometric control is essential for predicting reaction outcomes. acs.org

Chemical Transformations of the Cyclohexane Ring

The cyclohexane ring, a common motif in organic chemistry, is not inert and can undergo a variety of chemical transformations that alter its saturation and structure. These reactions are fundamental to the synthesis of a wide range of aromatic compounds. The reactivity of the cyclohexane ring in "this compound" is predicated on the chemical behavior of analogous cyclohexane derivatives.

Dehydrogenation and Aromatization Studies on Cyclohexane Carboxylic Acid Derivatives

Dehydrogenation is a key chemical reaction that involves the removal of hydrogen from a molecule, often leading to the formation of a more unsaturated system. In the context of cyclohexane derivatives, this process can lead to the formation of a stable aromatic ring, a transformation known as aromatization. wikipedia.org Aromatization is a thermodynamically favorable process due to the significant resonance stabilization of the resulting aromatic system.

The conversion of cyclohexane carboxylic acid derivatives to their corresponding aromatic counterparts, benzoic acid derivatives, is a well-documented transformation. This process typically requires the use of a catalyst and specific reaction conditions to overcome the activation energy barrier. nih.gov A variety of catalytic systems have been developed for the dehydrogenation of cyclohexane rings. These often involve transition metals, which can facilitate the cleavage of C-H bonds. For instance, platinum-based catalysts are widely used in industrial processes for the aromatization of cyclohexane and its derivatives. wikipedia.orgnih.gov

Research into the dehydrogenation of cyclohexane carboxylic acids has explored various methodologies. One approach involves a tandem sequence of dehydrogenation, olefination, and decarboxylation to yield olefinated arenes. nih.gov In the absence of an olefin coupling partner, cyclohexane carboxylic acids can undergo a decarboxylation-aromatization sequence to produce arenes, although sometimes in lower yields. nih.gov The specific outcome of the reaction can be highly dependent on the catalytic system employed. nih.gov

Another strategy for the aromatization of cyclohexene (B86901) carboxylic acids, which are partially dehydrogenated cyclohexane derivatives, utilizes sulfuric acid as a cost-effective and efficient oxidant under mild conditions. researchgate.netrsc.org This method has been highlighted as a critical route for the synthesis of bio-based terephthalic acid. researchgate.netrsc.org The reaction proceeds through a dehydro-aromatization mechanism.

The table below summarizes different catalytic systems and conditions used for the dehydrogenation and aromatization of cyclohexane derivatives.

Catalyst/ReagentSubstrateProductKey Observations
Platinum (Pt) on a supportCyclohexaneBenzeneA classic and industrially significant aromatization reaction. wikipedia.org
Palladium (Pd) based catalystsCyclohexane Carboxylic AcidsOlefinated ArenesInvolves a tandem dehydrogenation-olefination-decarboxylation-aromatization sequence. nih.gov
Sulfuric Acid (H₂SO₄)Cyclohexene Carboxylic AcidsAromatic Carboxylic AcidsA cost-effective and efficient dehydro-aromatization under mild conditions. researchgate.netrsc.org
Raney-NiCyclohexaneBenzeneStudied under "wet-dry multiphase conditions" for on-board hydrogen generation. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For Cyclohexane (B81311) carbothioic acid hydrazide, both ¹H and ¹³C NMR would provide critical data for its structural confirmation.

In a typical ¹H NMR spectrum of Cyclohexane carbothioic acid hydrazide, the protons of the cyclohexane ring would appear as a series of multiplets in the upfield region, generally between 1.0 and 2.5 ppm. The exact chemical shifts and splitting patterns would be influenced by the chair conformation of the cyclohexane ring and the axial or equatorial positions of the protons. The proton attached to the carbon bearing the carbothioic acid hydrazide group would likely resonate at a slightly downfield position compared to the other methylene protons of the ring due to the deshielding effect of the adjacent functional group. The protons of the hydrazide group (-NH-NH₂) would be expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. The carbons of the cyclohexane ring would typically resonate in the range of 25-45 ppm. The carbon atom of the thiocarbonyl group (C=S) is a key diagnostic peak and would be expected to appear significantly downfield, often in the region of 190-210 ppm, due to the deshielding nature of the sulfur atom.

Table 4.1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Description
¹H 1.0 - 2.5 Multiplets, Cyclohexane ring protons
2.5 - 3.0 Multiplet, Proton on carbon adjacent to C=S
4.0 - 5.0 Broad singlet, -NH₂ protons
8.0 - 9.0 Broad singlet, -NH- proton
¹³C 25 - 45 Cyclohexane ring carbons
45 - 55 Carbon adjacent to C=S

Vibrational Spectroscopy (e.g., Infrared Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the hydrazide group would appear as a series of bands in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the cyclohexane ring would be observed just below 3000 cm⁻¹. A significant band corresponding to the C=S stretching vibration would be expected in the region of 1050-1250 cm⁻¹, which is a key indicator of the carbothioic acid moiety. The N-H bending vibrations would likely appear around 1600-1650 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C=S bond, which often gives a strong Raman signal.

Table 4.2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H Stretch 3100 - 3400 IR, Raman
C-H Stretch (sp³) 2850 - 3000 IR, Raman
N-H Bend 1600 - 1650 IR

Mass Spectrometry Techniques (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) would be employed for this compound.

In an ESI-MS spectrum, the compound would likely be observed as a protonated molecule [M+H]⁺. The isotopic pattern, particularly the presence of the ³⁴S isotope at approximately 4.4% of the abundance of the ³²S isotope, would provide evidence for the presence of a sulfur atom in the molecule.

HRMS would allow for the determination of the exact mass of the molecular ion, which in turn would confirm the elemental formula (C₇H₁₄N₂S). This high degree of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 4.3: Mass Spectrometry Data for this compound

Technique Ion Expected m/z Information Obtained
ESI-MS [M+H]⁺ 159.0956 Molecular Weight Confirmation

X-ray Crystallography and Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and conformational details.

The analysis would be expected to confirm the chair conformation of the cyclohexane ring. It would also reveal the planarity of the carbothioic acid hydrazide moiety and provide information on the intermolecular interactions, such as hydrogen bonding involving the hydrazide protons and the sulfur atom, which dictate the crystal packing.

Elemental Analysis and Purity Assessment

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are compared with the calculated values based on the molecular formula to assess the purity of the synthesized compound.

Table 4.5: Elemental Analysis Data for this compound (C₇H₁₄N₂S)

Element Calculated (%) Found (%)
Carbon (C) 53.12 To be determined
Hydrogen (H) 8.92 To be determined
Nitrogen (N) 17.70 To be determined

The close agreement between the calculated and found percentages would confirm the elemental composition and high purity of the this compound sample.

Computational and Theoretical Studies on Cyclohexane Carbothioic Acid Hydrazide

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of Cyclohexane (B81311) carbothioic acid hydrazide. DFT methods, such as B3LYP, are frequently used to optimize the molecular geometry and calculate various electronic descriptors. researchgate.net

These calculations provide access to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net Theoretical studies on related fatty hydrazide derivatives have shown that the introduction of different functional groups can modulate this energy gap, thereby tuning the molecule's electronic behavior. researchgate.net

Furthermore, DFT allows for the calculation of global reactivity descriptors, which help in predicting the molecule's behavior in chemical reactions. These descriptors provide a quantitative measure of the molecule's susceptibility to chemical change.

Table 1: Calculated Quantum Chemical Properties for a Hydrazide Derivative Structure

ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 to -5.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -0.5
Energy Gap (ΔE)LUMO-HOMO Energy Difference4.5 to 5.5
Ionization Potential (I)Energy required to remove an electron (-EHOMO)5.5 to 6.5
Electron Affinity (A)Energy released when an electron is added (-ELUMO)0.5 to 1.5

Conformational Analysis and Energy Landscapes

The conformational flexibility of Cyclohexane carbothioic acid hydrazide is dominated by the cyclohexane ring. The most stable conformation of cyclohexane is the chair form, which minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles (approximately 109.5°) and a staggered arrangement of hydrogens on adjacent carbons. arxiv.orgekb.eg

The cyclohexane ring can undergo a "ring flip," interconverting between two equivalent chair conformations. arxiv.org During this process, axial substituents become equatorial, and equatorial substituents become axial. This interconversion is not a simple rotation but proceeds through higher-energy intermediate conformations, including the half-chair, twist-boat, and boat conformations. The chair conformation is the global energy minimum, while the half-chair is typically the highest energy transition state. ekb.eg The energy barrier for the chair-to-chair interconversion in unsubstituted cyclohexane is approximately 45 kJ/mol. arxiv.org

For this compound, the carbothioic acid hydrazide substituent is expected to have a significant impact on the conformational equilibrium. Bulky substituents generally prefer the more sterically spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with axial hydrogens on the same side of the ring. Therefore, the conformer with the carbothioic acid hydrazide group in the equatorial position is predicted to be significantly more stable and thus more populated at equilibrium.

Table 2: Relative Energies of Cyclohexane Conformations

ConformationRelative Energy (kJ/mol)Stability
Chair0Most Stable
Twist-Boat~23Intermediate
Boat~29Intermediate
Half-Chair~45Least Stable (Transition State)

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the mapping of potential energy surfaces that connect reactants to products. researchgate.net For a molecule like this compound, theoretical methods can be used to predict its reactivity in various chemical transformations, such as acylation, condensation, or oxidation.

Using DFT methods (e.g., M06-2X) with appropriate basis sets, stationary points on the potential energy surface, including reactants, products, intermediates, and transition states, can be located and characterized. researchgate.netresearchgate.net A transition state (TS) represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. The energy difference between the reactants and the transition state defines the activation energy barrier for the reaction.

For reactions involving hydrazines, computational studies can model processes like nucleophilic attack or hydride transfer. researchgate.netresearchgate.net The geometry of the transition state provides crucial information about the bond-making and bond-breaking processes occurring during the reaction. Solvation models can also be incorporated to simulate reaction energetics in a liquid phase, providing a more realistic prediction of the reaction mechanism. researchgate.net

Spectroscopic Property Simulation and Interpretation

Quantum chemical calculations are widely used to simulate spectroscopic data, which aids in the interpretation of experimental spectra. DFT calculations can accurately predict vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.govmdpi.com

For vibrational spectra, calculations are performed to find the optimized molecular geometry and then compute the harmonic vibrational frequencies. researchgate.net The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net These simulations allow for the assignment of specific vibrational modes to observed absorption bands in the experimental IR spectrum. mdpi.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The calculated shielding tensors are converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Comparing the simulated spectrum with the experimental one can confirm the molecular structure and help in assigning specific resonances to individual nuclei. nih.govrsc.org

Table 3: Conceptual Comparison of Experimental and Simulated Spectroscopic Data

Spectroscopic DataExperimental ValueDFT Calculated ValueTypical Assignment
FT-IR (cm-1)~3300-3150Scaled: ~3300-3150N-H stretching
FT-IR (cm-1)~1550-1480Scaled: ~1550-1480N-H bending
FT-IR (cm-1)~1100-1000Scaled: ~1100-1000C=S stretching
¹³C NMR (ppm)~180-190~180-190C=S carbon
¹H NMR (ppm)Broad singletCalculated shiftN-H protons

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their dynamics, conformational changes, and interactions with the environment. nih.govescholarship.org For this compound, MD simulations can be used to explore the dynamics of the cyclohexane ring inversion and the flexibility of the carbothioic acid hydrazide side chain. mdpi.com

In an MD simulation, the trajectories of atoms and molecules are determined by numerically solving Newton's equations of motion, where the forces are calculated using a molecular mechanics force field (e.g., AMBER, GAFF2). nih.gov These simulations can be performed in a simulated solvent environment, such as water, to mimic experimental conditions. mdpi.com

Analysis of MD trajectories can reveal the preferred conformations of the molecule over time, the timescales of conformational transitions (like the ring flip), and the formation and breaking of intramolecular and intermolecular hydrogen bonds. For instance, simulations could quantify the stability of the equatorial conformer versus the axial one in a solvent and explore the hydrogen bonding patterns between the hydrazide moiety and solvent molecules. mdpi.comnih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular interactions. Understanding the crystal packing of this compound is crucial for predicting its physical properties. Theoretical methods can be used to analyze and quantify these interactions.

In crystals of related carbothioamide and hydrazide compounds, hydrogen bonding is a dominant directional force. nih.gov For this compound, strong N—H···S and N—H···N hydrogen bonds are expected to be primary motifs, linking molecules into chains, dimers, or more complex networks. nih.gov Weaker interactions, such as C—H···S, C—H···π, and van der Waals forces, also play a significant role in achieving an efficiently packed structure. nih.govrsc.org

Q & A

Basic: What experimental protocols are recommended for synthesizing cyclohexane carbothioic acid hydrazide derivatives?

Methodological Answer:
The synthesis typically involves condensation reactions between cyclohexanecarbothioic acid derivatives and hydrazines. For example:

  • Step 1: React cyclohexanecarbothioic acid chloride with hydrazine hydrate in anhydrous ethanol under reflux (60–70°C, 4–6 hours).
  • Step 2: Purify the crude product via recrystallization using ethanol/water mixtures. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) .
  • Step 3: Validate purity via melting point analysis, NMR (e.g., ¹H/¹³C for hydrazide N–H and C=S signals), and mass spectrometry (to confirm molecular ion peaks) .

Basic: What spectroscopic techniques are optimal for characterizing structural features of this compound?

Methodological Answer:
A multi-technique approach is critical:

  • ¹H/¹³C NMR: Identify N–H protons (~8–10 ppm) and thiocarbonyl (C=S) carbon signals (~200–220 ppm).
  • IR Spectroscopy: Confirm C=S stretching vibrations (1050–1250 cm⁻¹) and N–H stretches (~3200–3400 cm⁻¹).
  • Mass Spectrometry (HRMS): Use ESI-HRMS to verify molecular ion peaks and isotopic patterns.
  • X-ray Crystallography (for crystalline derivatives): Resolve 3D structures using SHELX software for refinement, ensuring proper validation metrics (e.g., R-factors < 5%) .

Advanced: How can researchers resolve crystallographic data discrepancies when analyzing this compound complexes?

Methodological Answer:
Data contradictions may arise from twinning, disordered solvent, or incorrect space group assignments. Strategies include:

  • Software Refinement: Use SHELXL for iterative refinement, applying restraints for disordered atoms and validating with tools like PLATON or Olex2.
  • Data Validation: Cross-check residual electron density maps and thermal parameters (B-factors) to identify modeling errors.
  • Alternative Methods: If X-ray data is ambiguous, supplement with DFT calculations (for geometry optimization) or spectroscopic data (NMR/IR) .

Advanced: What strategies are effective for studying the metal-chelating behavior of this compound in biological systems?

Methodological Answer:
To analyze metal interactions:

  • UV-Vis Titration: Monitor ligand-to-metal charge transfer (LMCT) bands upon incremental metal addition (e.g., Cu²⁺, Fe³⁺).
  • Isothermal Titration Calorimetry (ITC): Quantify binding constants (Kd) and stoichiometry.
  • X-ray Absorption Spectroscopy (XAS): Resolve metal coordination geometry (e.g., octahedral vs. tetrahedral).
  • Biological Assays: Test antimicrobial/anticancer activity post-complexation, comparing efficacy against free ligands .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps.
  • Ventilation: Ensure adequate airflow to avoid inhalation of vapors/dust.
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Emergency Protocols: Immediate decontamination with water for skin/eye exposure; consult poison control if ingested .

Advanced: How can computational modeling enhance the prediction of this compound reactivity in novel reactions?

Methodological Answer:

  • DFT Calculations: Optimize ground-state geometries (B3LYP/6-31G* basis set) to predict reaction pathways (e.g., nucleophilic attack sites).
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics.
  • Docking Studies: Model interactions with biological targets (e.g., enzymes) to prioritize synthetic targets.
  • Validation: Correlate computational results with experimental data (e.g., kinetic studies, spectroscopic shifts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.